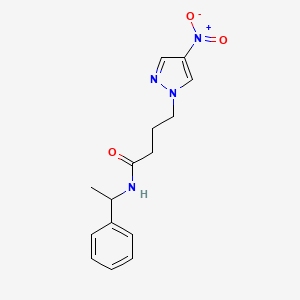

4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide

Description

Properties

CAS No. |

956392-63-5 |

|---|---|

Molecular Formula |

C15H18N4O3 |

Molecular Weight |

302.33 g/mol |

IUPAC Name |

4-(4-nitropyrazol-1-yl)-N-(1-phenylethyl)butanamide |

InChI |

InChI=1S/C15H18N4O3/c1-12(13-6-3-2-4-7-13)17-15(20)8-5-9-18-11-14(10-16-18)19(21)22/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,17,20) |

InChI Key |

SJXIOCZFEUCUKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Nitro-Containing Precursors

A cyclocondensation reaction between hydrazine derivatives and nitro-enones yields 4-nitro-1H-pyrazole. For example, reacting 1,3-dinitropropane-1,3-dione with hydrazine hydrate in ethanol at 60°C produces 4-nitro-1H-pyrazole with 72% yield. This method avoids harsh nitrating agents, improving safety and regioselectivity.

Direct Nitration of Pyrazole

Traditional nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at the 4-position of pyrazole. However, this method risks over-nitration and requires precise temperature control. A modified approach using acetyl nitrate (AcONO₂) in acetic anhydride achieves 85% regioselectivity for the 4-nitro isomer.

Functionalization with Butanamide Backbone

The butanamide chain is introduced via nucleophilic substitution or Mitsunobu reaction:

Alkylation of 4-Nitro-1H-Pyrazole

4-Nitro-1H-pyrazole reacts with 4-bromobutanamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Heating at 80°C for 12 hours yields 4-(4-nitro-1H-pyrazol-1-yl)butanamide with 68% yield. Alternative solvents like acetonitrile reduce side products but prolong reaction times (24 hours).

Mitsunobu Reaction for Enhanced Efficiency

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitates coupling between 4-nitro-1H-pyrazole and 4-hydroxybutanamide . This method achieves 82% yield at room temperature in 6 hours.

Coupling with N-(1-Phenylethyl)Amine

The final amide bond formation utilizes carbodiimide-based coupling agents:

HATU-Mediated Coupling

4-(4-Nitro-1H-pyrazol-1-yl)butanamide reacts with 1-phenylethylamine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). The reaction proceeds at 25°C for 4 hours, yielding 89% of the target compound.

EDCl/HOBt Alternative

Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) in DMF provide a cost-effective alternative, achieving 75% yield after 8 hours.

Optimization and Purification

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent (Coupling) | DCM | 89% vs. 75% (DMF) |

| Reaction Temperature | 25°C | Prevents epimerization |

| Base | DIPEA | Neutralizes HCl efficiently |

Purification Techniques

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) removes unreacted amine and coupling agents.

-

Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.

Analytical Characterization

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in 4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide can undergo reduction to form an amino group under the influence of reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylethyl group, where the amide nitrogen can act as a nucleophile.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Phenylethylamine, other amines.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

Reduction: 4-(4-amino-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid and phenylethylamine.

Scientific Research Applications

4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

(R)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide

- Molecular Formula : Likely C₂₅H₂₁BrN₂O (estimated).

- Key Features : Benzamide backbone (instead of butanamide) with a brominated naphthalene substituent.

- Synthesis : Lower yields reported due to challenges in divergent synthesis strategies compared to other assembly methods .

- Implications : The benzamide group and bulky bromonaphthalene substituent may reduce synthetic flexibility and increase steric hindrance, affecting reactivity.

N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB)

N-[4-(Aminocarbonothioyl)phenyl]-4-(1H-pyrazol-1-yl)butanamide

- Molecular Formula : C₁₄H₁₆N₄OS .

- Key Features : Thiourea (SC(NH₂)) substituent on the phenyl ring instead of nitro-pyrazole.

- Physicochemical Properties : Molar mass = 288.37 g/mol; sulfur atom may enhance metal-binding capacity compared to nitro groups.

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|

| 4-(4-Nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide | C₁₆H₁₇N₄O₃ (estimated) | ~313.34 | Nitro, pyrazole, butanamide |

| (R)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide | C₂₅H₂₁BrN₂O (estimated) | ~453.36 | Bromo, benzamide, naphthalene |

| N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide | C₁₇H₂₄N₄O₅S | 396.46 | Nitroso, hydroxymethyl, methoxy |

| N-[4-(Aminocarbonothioyl)phenyl]-4-(1H-pyrazol-1-yl)butanamide | C₁₄H₁₆N₄OS | 288.37 | Thiourea, pyrazole |

Biological Activity

4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide is a pyrazole derivative notable for its unique structure, which includes a nitro group attached to the pyrazole ring and a butanamide chain linked to a phenylethyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

| Property | Value |

|---|---|

| CAS Number | 956392-63-5 |

| Molecular Formula | C15H18N4O3 |

| Molecular Weight | 302.33 g/mol |

| IUPAC Name | 4-(4-nitropyrazol-1-yl)-N-(1-phenylethyl)butanamide |

| InChI Key | SJXIOCZFEUCUKL-UHFFFAOYSA-N |

The biological activity of this compound is influenced by its structural components:

- Nitro Group : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially altering cell signaling pathways.

- Pyrazole Ring : Pyrazole derivatives are known for their diverse biological activities, which can include inhibition of specific enzymes or modulation of receptor functions.

- Phenylethyl Group : This moiety may enhance the compound's lipophilicity, facilitating membrane permeability and intracellular target interaction.

Biological Activities

Recent studies have explored the biological activities associated with pyrazole derivatives, including this compound:

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. The presence of the nitro group may contribute to this activity by enhancing the compound's ability to penetrate microbial membranes and disrupt essential cellular processes .

Anti-inflammatory Properties

Pyrazole derivatives have been evaluated for their anti-inflammatory effects. The unique structure of this compound suggests potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of similar pyrazole compounds:

- Antiepileptic Activity : A study on related compounds demonstrated significant antiepileptic effects, suggesting that modifications in the side chains can enhance pharmacological efficacy .

- Inhibition of Enzymatic Activity : Research has shown that certain pyrazole derivatives can inhibit specific enzymes involved in disease pathways, highlighting their potential as therapeutic agents .

Comparative Analysis

The following table compares this compound with other similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Potential | Unique nitro and phenylethyl groups |

| 4-(4-amino-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide | High | Moderate | Lacks nitro group |

| 5-(4-nitro-1H-pyrazol-1-yl)methyl-N-(1-phenylethyl)-2-furamide | Low | High | Furan ring addition |

Q & A

Basic: What are the key steps in synthesizing 4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide, and how are intermediates characterized?

Synthesis typically involves:

- Coupling reactions between the pyrazole core (4-nitro-1H-pyrazole) and the phenylethylamine-derived butanamide chain under basic conditions.

- Nitro group introduction via nitration or substitution reactions, requiring controlled temperature (e.g., 0–5°C for nitration) and solvents like DMF or THF .

- Purification using column chromatography or recrystallization.

Characterization methods : - NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the nitro group and amide linkage .

- Mass spectrometry (MS) for molecular weight validation .

- Infrared (IR) spectroscopy to identify functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Basic: What spectroscopic techniques are critical for distinguishing structural isomers of this compound?

- ¹H NMR : Differentiation of pyrazole ring substituents (e.g., nitro at C4 vs. C3) via coupling patterns and chemical shifts. For example, the nitro group deshields adjacent protons, shifting signals downfield .

- NOESY/ROESY : Detects spatial proximity between the phenylethyl group and pyrazole protons to confirm substitution patterns .

- X-ray crystallography (if crystals are obtainable): Resolves ambiguity in regiochemistry, as seen in related pyrazole derivatives (e.g., triclinic crystal system with α/β/γ angles reported for similar compounds) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro group stability but may require inert atmospheres to prevent side reactions .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation, reducing racemization .

- Temperature control : Lower temperatures (e.g., 0–10°C) minimize nitro group reduction or decomposition .

- Real-time monitoring : TLC with UV-active spots or in-situ IR to track reaction progress .

Advanced: What computational methods aid in predicting reactivity and optimizing synthetic routes?

- Quantum chemical calculations (e.g., DFT): Model transition states for nitro group introduction or amide coupling, predicting regioselectivity .

- Machine learning (ML) : Trained on reaction databases to recommend optimal solvents/catalysts (e.g., ICReDD’s workflow combining computation and experimental validation) .

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response studies : Validate activity thresholds (e.g., IC₅₀ values) across multiple assays (e.g., microbial growth inhibition vs. mammalian cytotoxicity) .

- Target engagement assays : Use SPR or ITC to measure binding affinity to proposed targets (e.g., kinases or enzymes), clarifying mechanisms .

- Metabolic stability testing : Assess if discrepancies arise from compound degradation in specific assay conditions (e.g., liver microsome models) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Functional group swapping : Replace the nitro group with other electron-withdrawing groups (e.g., CF₃) to evaluate impact on bioactivity .

- Pharmacophore modeling : Identify critical motifs (e.g., pyrazole ring, amide linker) using software like Schrödinger’s Phase .

- Fragment-based screening : Test truncated analogs (e.g., pyrazole alone or phenylethylamide fragment) to isolate bioactive components .

Advanced: How does the compound’s stereochemistry influence its interactions with biological targets?

- Chiral HPLC : Separate enantiomers (if applicable) and test individually for activity .

- Docking simulations : Compare binding poses of R/S configurations to targets (e.g., homology models of receptors) .

- Circular dichroism (CD) : Correlate secondary structure perturbations in proteins with stereospecific binding .

Basic: What safety considerations are critical when handling this compound?

- Nitro group hazards : Potential explosivity under high heat or shock; store in cool, dry environments .

- Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodent models) before in vivo studies .

- Waste disposal : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH₄Cl) prior to disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.